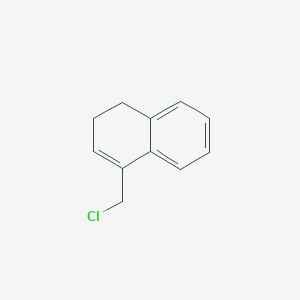
Chloromethyl naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl naphthalene, also known as 1-(chloromethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a chloromethyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thionyl Chloride Method: One common method involves the reaction of 1-naphthylmethanol with thionyl chloride in dry chloroform. The reaction mixture is cooled to 5°C, and thionyl chloride is added slowly to maintain the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
Palladium-Catalyzed Method: Another method involves the reaction of 1-naphthylacetyl chloride with a palladium catalyst in toluene.
Industrial Production Methods
In industrial settings, chloromethyl naphthalene is often produced by the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a surfactant. The reaction is carried out at 80°C with anhydrous HCl gas bubbled through the mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Chloromethyl naphthalene undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form naphthaldehyde or naphthoic acid.
Polymerization: It can initiate atom transfer radical polymerization (ATRP) of styrene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization: Copper(I) chloride and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) are used as catalysts.
Major Products
Naphthaldehyde: Formed by oxidation.
Naphthoic Acid: Another oxidation product.
Polystyrene: Formed through ATRP.
Applications De Recherche Scientifique
Chloromethyl naphthalene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of nucleophilic dearomatization reactions.
Industry: It is used in the production of dyes, resins, and polymers.
Mécanisme D'action
The mechanism of action of chloromethyl naphthalene involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to undergo various chemical transformations. In the presence of a catalyst, it can initiate polymerization reactions by generating free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Naphthylmethyl chloride
- α-Naphthylmethyl chloride
- 1-Menaphthyl chloride
Uniqueness
Chloromethyl naphthalene is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution and initiate polymerization makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C11H11Cl |
|---|---|
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2 |
Clé InChI |
WTTBQXCEZGJCQG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


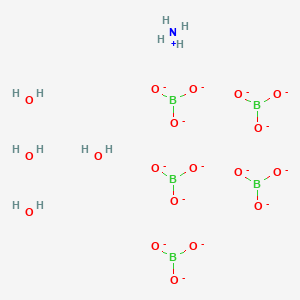
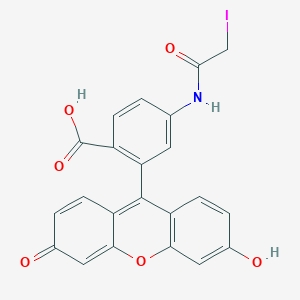
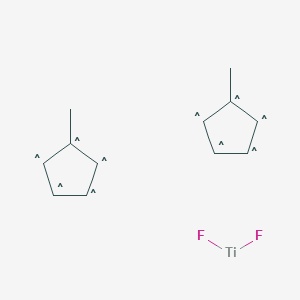
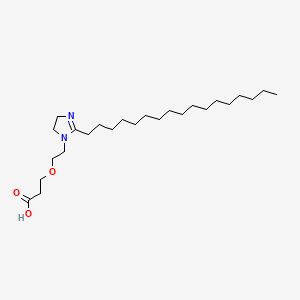
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
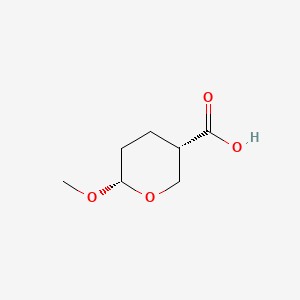
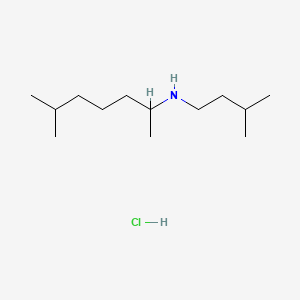



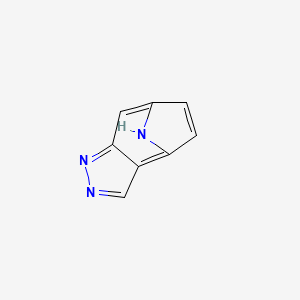
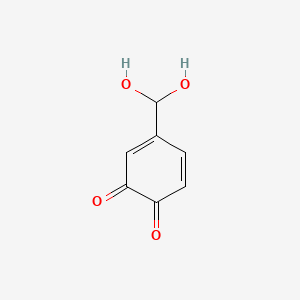
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
